molecular formula C16H27NO2 B14047298 Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine

Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine

Cat. No.: B14047298
M. Wt: 265.39 g/mol
InChI Key: GYOWFCNRTAPUGL-UHFFFAOYSA-N
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Description

(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring two chiral centers, makes it an interesting subject for stereochemical studies and potential drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary . This method ensures high stereoselectivity and yields the desired chiral centers in the final product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using biocatalytic methods. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired chiral compound . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products vary based on the nucleophile used but can include substituted benzyl derivatives.

Scientific Research Applications

(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine is unique due to its specific chiral configuration and the presence of both benzyl and dimethoxy groups

Properties

IUPAC Name

N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-6-13(2)15(16(18-4)19-5)17(3)12-14-10-8-7-9-11-14/h7-11,13,15-16H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOWFCNRTAPUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(OC)OC)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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